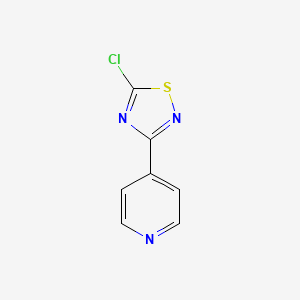
4-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine
Cat. No. B8804931
M. Wt: 197.65 g/mol
InChI Key: RFBQTVUUQQKKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09023852B2
Procedure details


A mixture of isonicotinimidamide hydrochloride (1.0 g, 6.35 mmol) and NEt3 (3.21 g, 4.42 mL, 31.7 mmol) in 50 mL DCM was cooled to −5 and −10° C. Perchloromethyl mercaptan (1.3 g, 763 μl, 6.98 mmol) in 10 mL DCM was added drop wise over 1 h. The mixture was warmed to 0° C. over 30 min and stirred for 2 h. Water (50 mL) and 2M NaOH (10 mL) was added. The suspension was filtrated. The organic layer was extracted with DCM and washed with brine (50 mL) and the aqueous layer was extracted with DCM (50 mL). The organic layers were combined, dried over Na2SO4 and filtered off. The crude product was concentrated under vacuum and the residue dissolved in DCM, taken up on Isolute® and purified by column chromatography on silica eluting with a gradient formed from heptane and EtOAc to yield after evaporation of the product containing fraction 0.43 g (34%) of the title compound as a brown solid. MS (m/e): 198.1 (MH+).







Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2](=[NH:10])([NH2:9])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CCN(CC)CC.[Cl:18][C:19]([SH:22])(Cl)Cl.[OH-].[Na+]>C(Cl)Cl.O>[Cl:18][C:19]1[S:22][N:9]=[C:2]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[N:10]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=NC=C1)(N)=N
|
|
Name
|
|
|
Quantity
|
4.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
763 μL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(Cl)S
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to 0° C. over 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCM (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The crude product was concentrated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on silica eluting with a gradient
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed from heptane and EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation of the product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing fraction 0.43 g (34%) of the title compound as a brown solid
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=NS1)C1=CC=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
